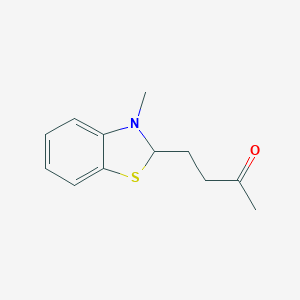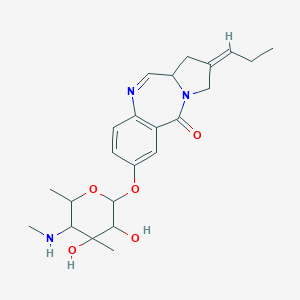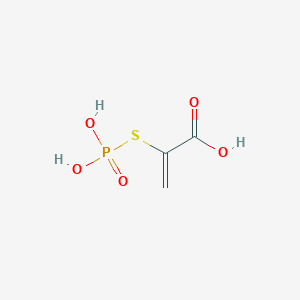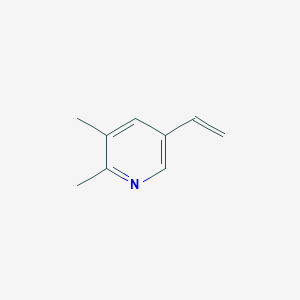
2,3-Dimethyl-5-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-vinylpyridine is a linearly structured polymer-containing aromatic heterocyclic compound . It has a molecular formula of C9H11N and a molecular weight of 133.19 g/mol . The compound is also known by other names such as 5-ethenyl-2,3-dimethylpyridine .
Synthesis Analysis
Polyvinylpyridine (PVPy), which includes 2,3-Dimethyl-5-vinylpyridine, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile . Different haloalkanes can be used for the quaternization of pyridine units . PVPy has been synthesized by anionic graft polymerization of 4-vinyl pyridine in starch and dextrin ; block anionic copolymerization of poly (para-xylylene), polystyrene, and polyvinylpyridine ; and polymerization of 4VP in the presence of a quaternization agent, ammonium persulfate, and cross-linkers .Molecular Structure Analysis
The InChI of 2,3-Dimethyl-5-vinylpyridine is InChI=1S/C9H11N/c1-4-9-5-7 (2)8 (3)10-6-9/h4-6H,1H2,2-3H3 . The Canonical SMILES is CC1=CC (=CN=C1C)C=C .Chemical Reactions Analysis
The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material . PVPy can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals .Physical And Chemical Properties Analysis
The computed properties of 2,3-Dimethyl-5-vinylpyridine include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, a Rotatable Bond Count of 1, an Exact Mass of 133.089149355 g/mol, a Monoisotopic Mass of 133.089149355 g/mol, a Topological Polar Surface Area of 12.9 Ų, a Heavy Atom Count of 10, and a Complexity of 120 .Applications De Recherche Scientifique
Hydrogenation Catalysts
The compound is used in the development of hydrogenation catalysts . Specifically, it’s used in the preparation of Ru/C catalysts for the hydrogenation of 3,5-dimethylpyridine in a trickle bed reactor . The catalyst activity can be increased by an in-situ H2 reduction and moderate oxidation method .
Flow Synthesis
5-ethenyl-2,3-dimethylpyridine is used in flow synthesis of 2-methylpyridines . This method is greener and more efficient than conventional batch reaction protocols . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .
Three-Component Reactions
The compound is involved in three-component reactions . For instance, it reacts with p-N-dimethylaminobenzaldehyde and phenylhydrazine in the presence of KOH in ethanol to give the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules .
Chemical Industry
Methylpyridines, including 5-ethenyl-2,3-dimethylpyridine, are valuable chemical products used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Medicinal Chemistry
As part of a medicinal chemistry project, 2-methylpyridines including 5-ethenyl-2,3-dimethylpyridine are produced via the α-methylation of substituted pyridines .
Mécanisme D'action
Propriétés
IUPAC Name |
5-ethenyl-2,3-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-4-9-5-7(2)8(3)10-6-9/h4-6H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLNVHRUXQQEII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-vinylpyridine | |
CAS RN |
113989-09-6 |
Source


|
| Record name | 5-ethenyl-2,3-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B55978.png)
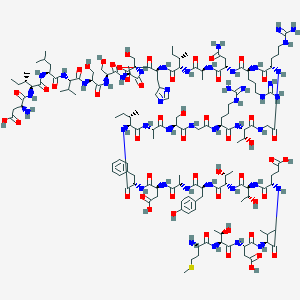
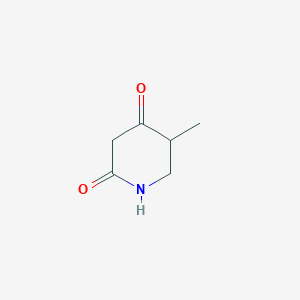
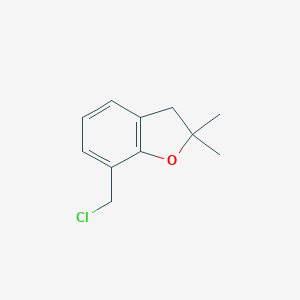
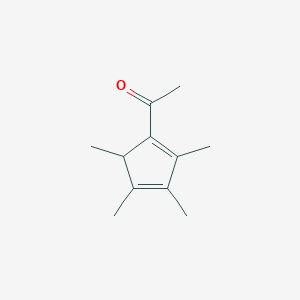
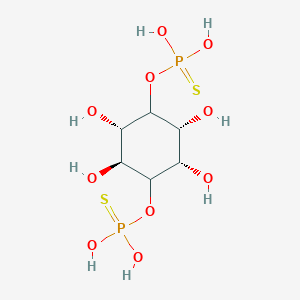
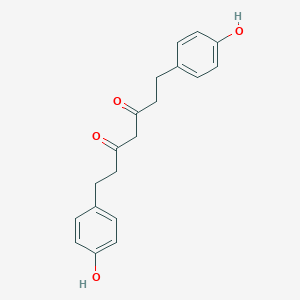
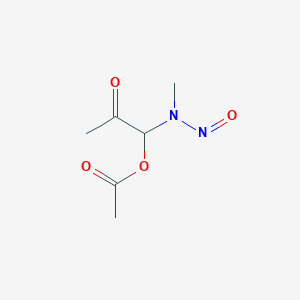
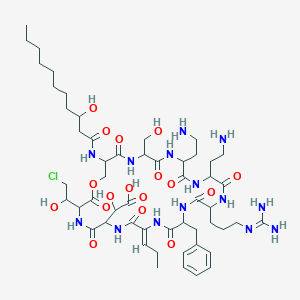
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
